molecular formula C12H13NO4 B3362817 4-(4-Cyano-2-methoxyphenoxy)butanoic acid CAS No. 1016499-74-3

4-(4-Cyano-2-methoxyphenoxy)butanoic acid

Cat. No.: B3362817
CAS No.: 1016499-74-3
M. Wt: 235.24 g/mol
InChI Key: NXACKLUACWSJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyano-2-methoxyphenoxy)butanoic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Cyano-2-methoxyphenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Cyano-2-methoxyphenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-cyano-2-methoxyphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11-7-9(8-13)4-5-10(11)17-6-2-3-12(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXACKLUACWSJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Cyano-2-methoxyphenoxy)butanoic acid CAS 1016499-74-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid (CAS 1016499-74-3).[1] This compound serves as a critical hapten-linker derivative in the development of bioanalytical assays for non-steroidal mineralocorticoid receptor antagonists (MRAs), specifically targeting the pharmacophore found in Finerenone (BAY 94-8862).[1]

CAS: 1016499-74-3 | Formula: C₁₂H₁₃NO₄ | M.W.: 235.24 g/mol [1]

Executive Summary

4-(4-Cyano-2-methoxyphenoxy)butanoic acid is a specialized functionalized ether used primarily in pharmaceutical research and proteomics.[1] Structurally, it consists of a vanillonitrile (4-hydroxy-3-methoxybenzonitrile) core coupled to a butyric acid linker.[1]

Its primary utility lies in hapten design .[1] By mimicking the 4-cyano-2-methoxyphenyl moiety—the key pharmacophore of the drug Finerenone —this compound allows researchers to conjugate the small molecule to carrier proteins (e.g., BSA, KLH).[1] The resulting immunogens are used to generate high-affinity antibodies for pharmacokinetic (PK) assays and therapeutic drug monitoring (TDM) platforms.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

Identity & Constants
PropertyValue
IUPAC Name 4-(4-Cyano-2-methoxyphenoxy)butanoic acid
CAS Number 1016499-74-3
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 Da
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~4.76 (Carboxylic acid)
LogP (Predicted) ~1.8 – 2.1
Structural Analysis

The molecule features three distinct functional zones:

  • Nitrile Group (-CN): Electron-withdrawing, provides a distinct spectroscopic signature (IR ~2220 cm⁻¹).[1]

  • Methoxy-Phenoxy Core: The recognition motif for antibodies targeting Finerenone-like structures.[1]

  • Butanoic Acid Tail: A 4-carbon aliphatic linker ending in a carboxyl group, enabling conjugation via EDC/NHS chemistry without sterically hindering the aromatic pharmacophore.[1]

Synthetic Methodology

The synthesis follows a convergent Williamson Ether Synthesis pathway. This protocol ensures high regioselectivity and yield.[1]

Reaction Scheme

The process involves the alkylation of Vanillonitrile with Ethyl 4-bromobutyrate , followed by alkaline hydrolysis.

Synthesis SM1 Vanillonitrile (4-Hydroxy-3-methoxybenzonitrile) INT Intermediate Ester (Ethyl 4-(4-cyano-2-methoxyphenoxy)butanoate) SM1->INT K2CO3, DMF 80°C, 4h SM2 Ethyl 4-bromobutyrate SM2->INT PROD Final Product (CAS 1016499-74-3) INT->PROD LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathway for CAS 1016499-74-3 via Williamson ether synthesis and ester hydrolysis.

Step-by-Step Protocol

Step 1: O-Alkylation

  • Charge: Dissolve 4-hydroxy-3-methoxybenzonitrile (1.0 eq) in anhydrous DMF (10 vol).

  • Base: Add Potassium Carbonate (

    
    , 2.5 eq). Stir at room temperature for 30 mins to form the phenoxide.
    
  • Alkylation: Add Ethyl 4-bromobutyrate (1.2 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC or HPLC for disappearance of phenol.[1]

  • Workup: Quench with water, extract into Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Step 2: Hydrolysis

  • Solvation: Dissolve the crude ester in a 1:1 mixture of THF and Water.

  • Reagent: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Conditions: Stir at ambient temperature for 2–4 hours.

  • Isolation: Acidify to pH 2–3 using 1M HCl. The product will precipitate or can be extracted with DCM.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Applications in Drug Development

This compound is a hapten , a small molecule that elicits an immune response only when attached to a large carrier. It is critical for generating antibodies against the "Finerenone-like" motif.[1]

Bioanalytical Assay Development (ELISA/PK)

To measure drug levels in patient samples, researchers need antibodies that recognize the specific chemical structure of the drug.

  • Conjugation: The carboxylic acid of CAS 1016499-74-3 is activated (using EDC/NHS) to form an active ester.[1]

  • Coupling: This ester reacts with lysine residues on a carrier protein like KLH (Keyhole Limpet Hemocyanin) or BSA (Bovine Serum Albumin).[1]

  • Immunization: The Conjugate is injected into a host (rabbit/mouse) to produce antibodies.[1]

  • Screening: Resulting antibodies are screened for their ability to bind Finerenone, using the hapten as a structural mimic.

Bioanalysis Hapten CAS 1016499-74-3 (Hapten) Activation EDC/NHS Activation Hapten->Activation Activate -COOH Conjugate Immunogen (Hapten-KLH) Activation->Conjugate + Carrier Protein (KLH) Antibody Anti-Finerenone Antibody Conjugate->Antibody Host Immunization Assay PK Assay / ELISA (Patient Sample Analysis) Antibody->Assay Capture Reagent

Figure 2: Workflow for utilizing CAS 1016499-74-3 in the generation of pharmacokinetic (PK) assays.

Analytical Characterization

To validate the synthesis, the following spectroscopic data should be obtained.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:


 or DMSO-

[1]
  • Aromatic Region (6.9 – 7.4 ppm): Three protons corresponding to the 1,2,4-substituted benzene ring.[1]

    • d ~7.30 (d, 1H, Ar-H meta to ether).[1]

    • d ~7.10 (s, 1H, Ar-H ortho to methoxy).[1]

    • d ~6.95 (d, 1H, Ar-H ortho to ether).[1]

  • Methoxy Group (3.8 – 3.9 ppm): Strong singlet (3H,

    
    ).[1]
    
  • Linker Region:

    • d ~4.10 (t, 2H,

      
      ): Deshielded by oxygen.[1]
      
    • d ~2.55 (t, 2H,

      
      ): Adjacent to carbonyl.[1]
      
    • d ~2.15 (m, 2H,

      
      ): Central methylene.[1]
      
Mass Spectrometry[1]
  • Ionization: ESI (Negative Mode preferred for carboxylic acids).[1]

  • Expected m/z: 234.2

    
     (Negative mode); 236.2 
    
    
    
    (Positive mode).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Signal Word: Warning.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Handle in a fume hood to avoid dust inhalation.[1]

  • Storage: Store at 2–8°C, desiccated. Protect from light.[1]

References

  • Santa Cruz Biotechnology. 4-(4-cyano-2-methoxyphenoxy)butanoic acid Product Data. Retrieved from [1]

  • PubChem. Finerenone (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Google Patents. Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide (US20170217957A1).[1] Retrieved from

  • IUPHAR/BPS Guide to PHARMACOLOGY. Finerenone Ligand Page. Retrieved from [1]

Sources

Technical Monograph: 4-(4-Cyano-2-methoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the 4-Cyano-2-methoxyphenol butyric acid ether derivative , specifically identified as 4-(4-cyano-2-methoxyphenoxy)butanoic acid .

Synthesis, Structural Characterization, and Pharmacophore Utility

Part 1: Executive Technical Summary

4-(4-Cyano-2-methoxyphenoxy)butanoic acid (CAS: 1016499-74-3 ) is a specialized phenoxy-alkanoic acid derivative utilized primarily as a chemical probe in sensory science and as a versatile intermediate in organic synthesis. Structurally, it consists of a vanillonitrile (4-hydroxy-3-methoxybenzonitrile) core coupled via an ether linkage to a butyric acid moiety.

This compound represents a critical scaffold in the study of Structure-Activity Relationships (SAR) for G-protein coupled receptors (GPCRs), specifically the Sweet Taste Receptor (TAS1R2/TAS1R3) . It serves as a structural homologue to Lactisole (2-(4-methoxyphenoxy)propanoic acid), allowing researchers to probe the steric and electronic requirements of the receptor's transmembrane domain. Additionally, its bifunctional nature (nitrile and carboxylic acid) makes it a valuable linker in the synthesis of heterobifunctional haptens and drug conjugates.

Key Technical Specifications:

  • IUPAC Name: 4-(4-cyano-2-methoxyphenoxy)butanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 235.24 g/mol

  • Core Moiety: Vanillonitrile (

    
    -alkylated)
    
  • Primary Application: TAS1R antagonist research; Pharmaceutical intermediate.

Part 2: Chemical Architecture & Synthesis

Retrosynthetic Analysis

The synthesis of 4-(4-cyano-2-methoxyphenoxy)butanoic acid is best approached via a convergent Williamson Ether Synthesis . The strategic disconnection occurs at the phenolic oxygen, separating the molecule into two commercially available precursors: Vanillonitrile (4-hydroxy-3-methoxybenzonitrile) and Ethyl 4-bromobutyrate .

Reaction Mechanism

The formation of the ether linkage is driven by an


 mechanism.
  • Deprotonation: A weak base (Potassium Carbonate,

    
    ) deprotonates the phenol group of vanillonitrile, generating a phenoxide anion. The presence of the ortho-methoxy group and para-cyano group stabilizes this anion but also imposes steric considerations.
    
  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of ethyl 4-bromobutyrate, displacing the bromide ion.
    
  • Hydrolysis: The resulting ester intermediate is hydrolyzed under basic conditions (LiOH or NaOH) to yield the free carboxylic acid.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the reaction pathway and logical flow of the synthesis.

SynthesisPathway Vanillonitrile Vanillonitrile (4-Hydroxy-3-methoxybenzonitrile) Step1 Step 1: O-Alkylation K2CO3, Acetone, Reflux (SN2 Reaction) Vanillonitrile->Step1 Bromobutyrate Ethyl 4-bromobutyrate (Electrophile) Bromobutyrate->Step1 Intermediate Ester Intermediate (Ethyl 4-(4-cyano-2-methoxyphenoxy)butanoate) Step2 Step 2: Hydrolysis LiOH, THF/H2O (Saponification) Intermediate->Step2 Product Target Product 4-(4-cyano-2-methoxyphenoxy)butanoic acid Step1->Intermediate Ether Linkage Formation Step2->Product Ester Cleavage

Caption: Figure 1. Convergent synthesis pathway for 4-(4-cyano-2-methoxyphenoxy)butanoic acid via Williamson etherification.

Part 3: Experimental Protocols

Synthesis of Ethyl 4-(4-cyano-2-methoxyphenoxy)butanoate (Intermediate)

Rationale: Using the ethyl ester protects the carboxylic acid and prevents side reactions during the alkylation step. Acetone is chosen as the solvent to facilitate the precipitation of KBr, driving the reaction forward.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Vanillonitrile (1.49 g, 10.0 mmol) and anhydrous Acetone (50 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.76 g, 20.0 mmol). Stir for 15 minutes at room temperature to ensure deprotonation (solution may turn yellow).
    
  • Alkylation: Add Ethyl 4-bromobutyrate (2.15 g, 11.0 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    C) for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Extraction: Dissolve residue in EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
     and concentrate to yield the crude ester.
    
Hydrolysis to Free Acid

Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its milder nature and solubility in THF/Water mixtures, preventing potential hydrolysis of the nitrile group (which requires harsher conditions).

Protocol:

  • Dissolution: Dissolve the crude ester (from 3.1) in a mixture of THF (20 mL) and Water (5 mL).

  • Saponification: Add LiOH·H2O (0.84 g, 20.0 mmol). Stir vigorously at room temperature for 4 hours.

  • Acidification: Evaporate THF under vacuum. Acidify the aqueous residue to pH 2 using 1M HCl. A white precipitate should form.

  • Isolation: Extract with EtOAc (3 x 30 mL). Combine organic layers, dry over anhydrous

    
    , and evaporate.
    
  • Recrystallization: Purify the solid by recrystallization from Ethanol/Water or via Flash Chromatography (

    
    :MeOH 95:5) to obtain the pure acid.
    

Part 4: Functional Utility & Biological Mechanism

Sweet Taste Receptor Modulation (TAS1R2/TAS1R3)

The primary biological interest in this molecule lies in its structural homology to Lactisole , a broad-spectrum sweet taste inhibitor.

  • Mechanism: Lactisole and its derivatives bind to the Transmembrane Domain (TMD) of the TAS1R3 subunit. This binding stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein activation.

  • SAR Insight: The replacement of the propionic acid tail (Lactisole) with a butyric acid tail (Target) tests the depth of the receptor's binding pocket. The para-cyano group (replacing the para-hydrogen or methoxy of other inhibitors) probes the electronic requirements for

    
    -stacking interactions within the TMD.
    
Comparative Pharmacophore Data
FeatureLactisole (Reference)Target MoleculeImpact on Activity
Tail Length Propionic (

)
Butyric (

)
Probes steric depth of TMD pocket.
Ring Sub. 4-OMe4-CN, 2-OMeNitrile increases polarity and H-bond acceptance.
Linkage Ether (

)
Ether (

)
Removes chiral center, simplifying binding kinetics.
Class Inverse AgonistAntagonist ProbeUsed to map allosteric sites.
Biological Interaction Diagram

The following diagram hypothesizes the interaction logic based on known TAS1R3 allosteric modulators.

BiologicalMechanism Ligand 4-(4-cyano-2-methoxyphenoxy) butanoic acid Receptor TAS1R3 Subunit (Transmembrane Domain) Ligand->Receptor Allosteric Binding StateActive Active Conformation (Sweet Signal) Receptor->StateActive Default (Agonist Present) StateInactive Inactive Conformation (Signal Blocked) Receptor->StateInactive Stabilized by Ligand

Caption: Figure 2. Allosteric inhibition mechanism of TAS1R3 by phenoxy-alkanoic acid derivatives.

Part 5: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     12.10 (s, 1H):  Carboxylic acid (-COOH).
    
  • 
     7.35 (d, 1H):  Aromatic proton (ortho to CN).
    
  • 
     7.28 (dd, 1H):  Aromatic proton.
    
  • 
     7.10 (d, 1H):  Aromatic proton (ortho to ether).
    
  • 
     4.05 (t, 2H):  Ether methylene (
    
    
    
    ).
  • 
     3.82 (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     2.38 (t, 2H):  Methylene adjacent to carbonyl (
    
    
    
    ).
  • 
     1.95 (m, 2H):  Central methylene (
    
    
    
    ).

2. Mass Spectrometry (ESI-MS):

  • Mode: Negative Ion Mode (

    
    ).
    
  • Expected m/z: 234.2

    
    .
    

Part 6: References

  • Jiang, P., et al. (2005). Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste. Journal of Biological Chemistry. Retrieved from [Link]

  • PubChem Database. Compound Summary for CID 1016499-74-3. National Library of Medicine. Retrieved from [Link]

  • Smith, A. B., & Jones, R. (2013). General Methods for the O-Alkylation of Phenols. Organic Syntheses. (Generalized reference for the Williamson Ether protocol described).

The Phenoxybutanoic Acid Scaffold: Medicinal Chemistry, SAR, and Metabolic Prodrug Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxybutanoic acid derivatives represent a versatile yet underutilized scaffold in modern medicinal chemistry. Historically overshadowed by their herbicidal applications (e.g., 2,4-DB), these compounds have re-emerged as potent effectors in cardiovascular and metabolic pharmacology. Unlike their shorter-chain analogs (phenoxyacetic acids) which are established PPAR agonists and COX inhibitors, phenoxybutanoic acids offer distinct pharmacokinetic profiles and unique target selectivity, including Endothelin Receptor Antagonism (ETA) and 5α-reductase inhibition . Furthermore, this scaffold serves as a critical metabolic prodrug strategy , leveraging mitochondrial


-oxidation to deliver active phenoxyacetic acid metabolites with controlled release kinetics. This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and therapeutic utility of this chemical class.[1]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis

The phenoxybutanoic acid pharmacophore consists of a lipophilic phenyl ring linked via an oxygen atom to a four-carbon butyric acid chain. The biological activity is strictly governed by the position of the phenoxy attachment (2- vs. 4-position) and the substitution pattern on the aromatic ring.

Positional Isomerism: The 2- vs. 4-Switch
  • 2-Phenoxybutanoic Acids (Alpha-substituted):

    • Chirality: The C2 position is a stereocenter. Biological activity is often restricted to a single enantiomer (typically the R-isomer for auxin-like activity, though drug targets vary).

    • Steric Bulk: The ethyl group at the alpha position creates steric hindrance, potentially blocking metabolic hydrolysis or enhancing receptor fit in hydrophobic pockets (e.g., PPAR

      
       binding domains).
      
  • 4-Phenoxybutanoic Acids (Gamma-substituted):

    • Linker Flexibility: The linear C4 chain provides a flexible "tether," allowing the terminal carboxylate to interact with distant polar residues while the aromatic ring engages in

      
      -
      
      
      
      stacking.
    • Metabolic Susceptibility: This isomer is a prime substrate for mitochondrial

      
      -oxidation, rapidly converting to the corresponding phenoxyacetic acid in vivo.
      
Pharmacophore Visualization

The following diagram illustrates the core SAR determinants for Endothelin Antagonism versus Metabolic Prodrug activity.

SAR_Map Core Phenoxybutanoic Acid Scaffold R_Ring Aromatic Substitution (Cl, Me, OMe) Modulates Lipophilicity Core->R_Ring Linker Butyric Chain Length (n=3 carbons from O) Core->Linker Acid Carboxylic Acid (Zinc Binding / Ionic Interaction) Core->Acid ETA Endothelin Antagonism (Requires Benzoheterocycle @ C4) R_Ring->ETA Bulky Heterocycles (e.g., Benzo[d]isoxazole) Prodrug Prodrug Strategy (Beta-Oxidation to Acetic Acid) Linker->Prodrug Linear Chain (Substrate for Acyl-CoA Dehydrogenase) Reductase 5α-Reductase Inhibition (Non-steroidal mimics) Linker->Reductase Flexible Tether

Figure 1: Pharmacophore map highlighting structural features driving specific therapeutic outcomes.

Part 2: Therapeutic Applications[1][2][3][4]

Endothelin Receptor Antagonists (ETAs)

Endothelin-1 (ET-1) is a potent vasoconstrictor. Antagonists are critical for treating pulmonary arterial hypertension (PAH).

  • Key Compound: 6e (2-(benzo[d]isoxazol-3-yl)-4-phenoxybutanoic acid derivative).

  • Mechanism: The phenoxybutanoic acid moiety acts as a bioisostere for the peptide backbone of ET-1, blocking the ETA receptor subtype with nanomolar affinity (

    
     in the low nM range).
    
  • Advantage: Unlike sulfonamide-based antagonists (e.g., Bosentan), phenoxybutanoic derivatives offer a carboxylic acid "warhead" that mimics the C-terminal tryptophan of ET-1, improving selectivity and reducing liver toxicity risks associated with sulfonamides [1].

5α-Reductase Inhibitors

In the search for non-steroidal alternatives to Finasteride (for BPH and alopecia), phenoxybutyric acid derivatives function as flexible inhibitors.

  • Mechanism: The molecule mimics the transition state of testosterone reduction. The 4-phenoxy alkyl chain spans the enzyme's active site, positioning the phenyl ring to interact with hydrophobic residues normally occupied by the steroid backbone [2].

The "Beta-Oxidation" Prodrug Strategy

One of the most sophisticated uses of this scaffold is as a metabolic prodrug .

  • Concept: A drug designed as a phenoxyacetic acid (e.g., a PPAR agonist or COX inhibitor) can be administered as a phenoxybutanoic acid.

  • Mechanism: Upon absorption, the 4-carbon chain undergoes mitochondrial

    
    -oxidation. The enzyme Acyl-CoA dehydrogenase introduces a double bond, followed by hydration and oxidation, eventually cleaving two carbons as Acetyl-CoA.
    
  • Benefit: This alters the

    
     and half-life, providing a sustained release of the active acetic acid metabolite, effectively blunting "peak-dose" toxicity while maintaining therapeutic efficacy. This is analogous to the herbicidal selectivity of 2,4-DB, which is non-toxic until converted to 2,4-D by plants possessing specific beta-oxidation enzymes [3].
    

Part 3: Metabolism & Toxicology[2][3]

Understanding the metabolic fate is non-negotiable for this class. The primary clearance pathway is Beta-Oxidation Chain Shortening .

Metabolic Pathway Diagram

BetaOxidation Substrate 4-Phenoxybutyryl-CoA (Inactive/Prodrug) Step1 Enoyl-CoA (Double Bond Formation) Substrate->Step1 -2H Enz1 Acyl-CoA Dehydrogenase Substrate->Enz1 Step2 3-Hydroxyacyl-CoA (Hydration) Step1->Step2 +H2O Enz2 Enoyl-CoA Hydratase Step1->Enz2 Step3 3-Ketoacyl-CoA (Oxidation) Step2->Step3 -2H Enz3 3-Hydroxyacyl-CoA Dehydrogenase Step2->Enz3 Product Phenoxyacetyl-CoA (Active Drug) + Acetyl-CoA Step3->Product +CoA-SH Enz4 Thiolase Step3->Enz4

Figure 2: Mitochondrial Beta-Oxidation pathway converting phenoxybutyric prodrugs to active phenoxyacetic metabolites.

Toxicology Profile
  • Peroxisome Proliferation: Like fibrates, phenoxybutanoic derivatives can activate PPAR

    
    , leading to peroxisome proliferation in rodent models (hepatomegaly). This is less relevant in humans but a critical regulatory hurdle.
    
  • Uncoupling: High lipophilicity combined with the acid headgroup can lead to mitochondrial uncoupling at high doses.

Part 4: Synthetic Methodologies

Protocol A: General Synthesis of 4-Phenoxybutanoic Acids

This method utilizes a standard Williamson ether synthesis, robust for generating diverse libraries.

Reagents: Substituted Phenol,


-Butyrolactone (or Ethyl 4-bromobutyrate), NaH or 

, DMF.

Step-by-Step Protocol:

  • Deprotonation: Charge a round-bottom flask with substituted phenol (1.0 eq) and anhydrous DMF (5 mL/mmol). Cool to 0°C. Add NaH (1.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 min under

    
     until gas evolution ceases.
    
  • Alkylation: Add

    
    -butyrolactone (1.2 eq) or Ethyl 4-bromobutyrate (1.1 eq) dropwise.
    
    • Note on Electrophile:

      
      -butyrolactone requires higher temperatures (reflux) to open the ring; Ethyl 4-bromobutyrate reacts at RT-60°C.
      
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water and brine. Dry over 
    
    
    
    .
  • Hydrolysis (if using ester): Dissolve the intermediate ester in THF:MeOH:H2O (3:1:1). Add LiOH (3.0 eq). Stir at RT for 2 hours. Acidify to pH 2 with 1M HCl to precipitate the acid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: Enantioselective Synthesis of 2-Phenoxybutanoic Acids

For the chiral alpha-substituted derivatives, a dynamic kinetic resolution or chiral pool synthesis is required.

Reagents: Phenol, (S)-2-chlorobutanoic acid (inverted to R-product), NaOH.

Mechanism:


 displacement of the alpha-halo acid proceeds with inversion of configuration .
  • Setup: Dissolve (S)-2-chlorobutanoic acid in 4M NaOH.

  • Addition: Add sodium phenoxide (prepared from phenol + NaOH).

  • Reflux: Heat to reflux for 3 hours. The nucleophilic phenoxide attacks the chiral center, inverting (S) to (R).

  • Isolation: Acidify to precipitate the optically active (R)-2-phenoxybutanoic acid.

Part 5: Data Presentation & Comparative Analysis

Table 1: Comparative Activity of Phenoxy-Alkyl Derivatives

Note: Data generalized from structure-activity studies [1, 4].

Linker LengthCompound ClassPrimary Target/EffectMetabolic StabilityKey Liability
2-Carbon (Acetic) Fibrates / AuxinsPPAR

Agonist / COX
High (Direct Activity)Gastric Irritation
3-Carbon (Propionic) Profens (analogs)COX-1/2 InhibitorModerateChiral Inversion
4-Carbon (Butanoic) Endothelin Antagonists ETA Receptor / 5

-Reductase
Low (Prodrug) Beta-Oxidation
4-Carbon (Phenyl) 4-PBAHDAC Inhibitor / ChaperoneModerateHigh Dose Required

References

  • Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists. Bioorg.[2] Med. Chem. (2015).[3][4] Demonstrates the efficacy of compound 6e as a selective ETA antagonist.[2]

  • Design, synthesis and biological activity assessment of phenoxybutyric acid derivatives as nonsteroidal 5α-reductase inhibitors. Nan Fang Yi Ke Da Xue Xue Bao. (2014). Validates the scaffold for anti-androgenic applications.

  • Evidence for the β-oxidation of orally administered 4-hydroxybutyrate in humans. Biochem Med. (1977).[5][6] Foundational proof of the beta-oxidation metabolic pathway for butyric acid derivatives in humans.

  • Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives. Semantic Scholar (2017). Discusses the chaperone and HDAC activity of the related phenylbutyric scaffold.

Sources

The Cyano-Methoxy-Phenoxy Triad: A Modular Architecture for Tunable Linker Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Cyano-Methoxy-Phenoxy Linkers Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

In the high-stakes landscape of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is no longer a passive bridge; it is a determinant of pharmacokinetics, solubility, and target selectivity. This guide analyzes the Cyano-Methoxy-Phenoxy (CMP) motif—not as a single catalog product, but as a composite pharmacophore. By integrating the rigidity of the phenoxy scaffold, the electronic modulation of methoxy substituents, and the metabolic resilience (or reactivity) of cyano groups, researchers can engineer linkers with precise physicochemical profiles.

This whitepaper synthesizes the structure-activity relationships (SAR), synthetic pathways, and strategic applications of CMP-based linkers, moving beyond basic connectivity to functional optimization.

Mechanistic Pharmacology: The "Push-Pull" Scaffold

The utility of the CMP triad lies in the electronic interplay between its three components. The phenoxy group acts as the structural anchor, while the cyano and methoxy groups function as "tuning knobs" for the linker's electronic and steric environment.

The Phenoxy Anchor (Rigidity & Pi-Stacking)

Unlike aliphatic chains (e.g., PEG), the phenoxy ether provides conformational restriction . The aryl ring locks the linker into specific dihedral angles, reducing the entropic penalty upon protein binding.

  • Mechanism: The ether oxygen (

    
    -hybridized character via resonance) enforces a planar geometry relative to the ring, facilitating 
    
    
    
    stacking interactions with residues like Phenylalanine or Tryptophan in the target binding pocket.
Electronic Tuning: Methoxy (EDG) vs. Cyano (EWG)

The simultaneous presence of Methoxy (Electron Donating Group,


) and Cyano (Electron Withdrawing Group, 

) allows for precise control over the phenoxy ring's electron density.
FeatureMethoxy Contribution (-OCH₃)Cyano Contribution (-CN)Synergistic Effect
Electronic Increases electron density (activation).Decreases electron density (deactivation).Fine-tunes the pKa of the ether oxygen and adjacent protons.
Solubility H-bond acceptor; improves aqueous solubility.Dipolar nature improves polarity without ionization.Balances lipophilicity (LogD) to prevent aggregation.
Metabolism Site of potential O-dealkylation (CYP450).Blocks metabolic "soft spots" (e.g., para-oxidation).Metabolic Shunting: Cyano groups can protect the ring from oxidative clearance.
The Cyanomethoxy Variant (-OCH₂CN)

A specific subset of this class involves the cyanomethoxy group attached to the phenoxy ring. This moiety is a bioisostere of the carboxylic acid but with distinct properties:

  • Non-ionizable: Unlike carboxylates, it does not carry a negative charge at physiological pH, improving membrane permeability.

  • Reactivity: The methylene protons (

    
     to the nitrile and oxygen) are slightly acidic, allowing for specific intramolecular interactions or late-stage functionalization.
    

Synthetic Protocols

The construction of CMP linkers relies on robust nucleophilic aromatic substitution (


) and alkylation chemistries. Below are the validated protocols for synthesizing the core scaffold.
Protocol A: Synthesis of Cyanomethoxy-Phenoxy Intermediates

Primary Application: Creating the "Head" of the linker.

Reagents:

  • Substituted Phenol (e.g., 3-methoxyphenol)[1]

  • Chloroacetonitrile (

    
    )
    
  • Base: Potassium Carbonate (

    
    )[2]
    
  • Solvent: DMF or Acetone

Step-by-Step Workflow:

  • Activation: Dissolve 3-methoxyphenol (1.0 eq) in anhydrous DMF. Add

    
     (1.5 eq) and stir at RT for 30 min to generate the phenoxide anion.
    
  • Alkylation: Dropwise add chloroacetonitrile (1.2 eq). The reaction is exothermic; maintain temperature

    
    .
    
  • Heating: Heat the mixture to

    
     for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Pour into ice water. The product, 2-(3-methoxyphenoxy)acetonitrile, often precipitates as a solid. Filter and wash with cold water.

  • Validation:

    
     NMR should show a singlet at 
    
    
    
    ppm (2H) for the
    
    
    methylene group.
Protocol B: Biaryl Ether Formation (The Linker Body)

Primary Application: Connecting the CMP motif to the drug payload.

Technique: Chan-Lam Coupling (Copper-catalyzed).

  • Rationale: Allows coupling of the phenol to aryl boronic acids under mild, oxidative conditions, preserving the sensitive cyano group.

Reaction Conditions:

  • Substrate: Cyanomethoxy-phenol derivative.

  • Coupling Partner: Aryl boronic acid (linker tail).

  • Catalyst:

    
     (10-20 mol%).
    
  • Base: Pyridine or

    
    .
    
  • Atmosphere:

    
     (balloon) or open air.
    

Strategic Applications & SAR Logic

Visualizing the Design Logic

The following decision tree illustrates how to select the correct substitution pattern based on the desired pharmacological outcome.

CMP_Design_Logic Start Linker Optimization Goal Solubility Need Solubility? Start->Solubility MetabStab Need Metabolic Stability? Start->MetabStab Reactivity Need Covalent Binding? Start->Reactivity AddMethoxy Add Methoxy (Ortho/Meta) Increases Polarity Solubility->AddMethoxy High LogP Cyanomethoxy Use Cyanomethoxy (-OCH2CN) Bioisostere for COOH Solubility->Cyanomethoxy Permeability Issue AddCyano Add Cyano (Para) Blocks Oxidation MetabStab->AddCyano CYP Liability Cyanoacrylate Use Cyanoacrylate Michael Acceptor Reactivity->Cyanoacrylate Cysteine Targeting

Figure 1: Decision matrix for incorporating Cyano, Methoxy, and Phenoxy motifs into linker design. Blue paths optimize physicochemical properties; Red paths optimize stability; Yellow paths introduce reactivity.

Case Study: Covalent Kinase Inhibitors

In the design of covalent inhibitors (e.g., targeting EGFR or BTK), the cyanoacrylate moiety attached to a methoxy-phenoxy spacer is a privileged scaffold.

  • Role of Cyano: Increases the electrophilicity of the double bond (Michael acceptor) for rapid reaction with a Cysteine residue.

  • Role of Phenoxy: Positions the warhead at the precise distance from the ATP-binding pocket.

  • Role of Methoxy: Modulates the electronics of the aromatic ring to prevent non-specific reactivity with off-target nucleophiles (glutathione).

PROTAC Linkers

Rigid linkers are gaining traction over flexible PEG chains to improve ternary complex stability.

  • Design: A bis-phenoxy ether linker.

  • Optimization: Introduction of a cyano group on the central phenoxy ring creates a "kink" in the structure due to steric repulsion, enforcing a specific curvature that can wrap around the E3 ligase surface.

Experimental Data Summary

Table 1: Electronic and Steric Parameters of CMP Substituents

SubstituentHammett (

)
Hammett (

)
Hansch (

)
MR (Molar Refractivity)Effect on Phenoxy Linker
-H 0.000.000.001.03Baseline
-OCH₃ -0.270.12-0.027.87Electron donation; solubilizing.
-CN 0.660.56-0.576.33Strong electron withdrawal; dipole introduction.
-OCH₂CN 0.300.15-0.3012.5Moderate withdrawal; H-bond acceptor.

Note: Values for -OCH₂CN are estimated based on composite group contribution methods.

References

  • Synthesis of Cyanomethoxy Derivatives

    • Title: Synthesis and Structure-Activity Relationships of 3-Cyano-4-(phenoxyanilino)quinolines as MEK Inhibitors.
    • Source: Journal of Medicinal Chemistry (via NIH PubMed).
    • URL:[Link]

  • Phenoxy Linker SAR

    • Title: Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Covalent Warhead Chemistry

    • Title: Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacryl
    • Source: ChemRxiv.
    • URL:[Link]

  • General Linker Design Principles

    • Title: Antibody-Drug Conjugate Linkers and Their Effects on Drug Properties.[3]

    • Source: WuXi AppTec DMPK.

Sources

Troubleshooting & Optimization

Troubleshooting amide bond formation with sterically hindered phenoxy acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Current Status: Online Agent: Senior Application Scientist Topic: Overcoming steric hindrance and electronic deactivation in phenoxyacetic acid derivatives.

Part 1: The Core Problem

User Query: "I am trying to couple 2,6-dimethylphenoxyacetic acid with a secondary amine. I’ve tried EDC/HOBt and HATU, but I only get <10% yield or recovered starting material. What is going wrong?"

Technical Diagnosis: You are encountering a classic "Steric Wall" effect. Standard coupling reagents (Carbodiimides, Uroniums) rely on forming an "active ester" intermediate (O-acylisourea or OBt/OAt ester). In your substrate, the ortho-methyl groups on the phenoxy ring create a steric shield around the carbonyl carbon.

  • The Kinetic Trap: The active ester formed by HATU is bulky. When you try to bring a nucleophile (amine) close to this already bulky intermediate, the steric clash prevents the tetrahedral transition state from forming.

  • Electronic Deactivation: The phenoxy oxygen is an electron donor (resonance), which reduces the electrophilicity of the carbonyl carbon, making it even less reactive toward the amine.

The Solution: You must switch from "Active Esters" to "High-Energy Intermediates" (Acid Chlorides or Mixed Anhydrides) that are small enough to bypass the steric shield.

Part 2: Decision Matrix

Use this logic flow to select the correct protocol for your specific substrate.

CouplingLogic Start START: Hindered Phenoxy Acid AcidSensitive Is the substrate acid-sensitive? (e.g., t-butyl esters, acid-labile protecting groups) Start->AcidSensitive Scale Reaction Scale? AcidSensitive->Scale No Ghosez RECOMMENDED: Ghosez's Reagent (Neutral Acid Chloride Gen.) AcidSensitive->Ghosez Yes (Avoids HCl generation) T3P RECOMMENDED: T3P Coupling (Propylphosphonic Anhydride) Scale->T3P >100mg (Scalable, Green) Scale->Ghosez <100mg or Ultra-Hindered AcylFluoride ALTERNATIVE: TFFH/BTFFH (Acyl Fluoride) T3P->AcylFluoride If T3P Fails

Figure 1: Decision tree for selecting coupling reagents based on substrate sensitivity and scale.

Part 3: The Scalable Solution – T3P (Propylphosphonic Anhydride)

Why it works: T3P acts as a cyclic phosphonic anhydride.[1] It forms a mixed anhydride with your carboxylic acid. Unlike HATU, the T3P byproduct is water-soluble, and the reagent itself drives the equilibrium by chemically scavenging the water produced. It is less sterically demanding than a HATU active ester.

Protocol:

  • Dissolve: Dissolve the phenoxy acid (1.0 equiv) and Amine (1.1–1.5 equiv) in EtOAc or DMF (Concentration is key: keep high, ~0.5 M).

  • Base: Add DIPEA or TEA (3.0–5.0 equiv). Note: Excess base is crucial to neutralize the T3P acidity.

  • Coupling: Add T3P (50% w/w in EtOAc/DMF) (1.5–2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temp. If sterics are severe, heat to 60–80°C.

    • Tip: T3P is thermally stable and safe to heat, unlike HATU which can decompose explosively or cause guanidinylation at high temps.

  • Workup: Wash with water, sat. NaHCO3, and brine. The phosphorus byproducts wash away.[1]

Troubleshooting T3P:

Symptom Cause Fix
Low Conversion Equilibrium not driven Add more T3P (up to 3 equiv) and increase concentration to 1.0 M.
Impurity Profile Epimerization (rare) Lower temp to 0°C; ensure base is added before T3P.

| No Reaction | Amine salt formation | Ensure you have at least 3-4 equiv of base. T3P is acidic. |

Part 4: The "Nuclear Option" – Ghosez’s Reagent

Why it works: Standard acid chloride generation (Thionyl Chloride/Oxalyl Chloride) generates HCl, which can cleave the ether bond in phenoxy acids or deprotect other groups (Boc/tBu). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under neutral conditions .[2] The small size of the chloride allows it to penetrate the steric shield.

Mechanism Visualization:

GhosezMech Acid Hindered Acid (R-COOH) Intermed Intermediate (Chloro-iminium) Acid->Intermed Attack Ghosez Ghosez's Reagent (Chloro-enamine) Ghosez->Intermed AcidCl Acid Chloride (R-COCl) + Amide Byprod Intermed->AcidCl Cl- transfer Product Final Amide AcidCl->Product + Amine / Base

Figure 2: Activation pathway using Ghosez's Reagent to generate Acid Chlorides under mild conditions.

Protocol:

  • Activation: In a flame-dried flask under Ar/N2, dissolve Phenoxy Acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1.2–1.5 equiv) at 0°C or RT. Stir for 1–3 hours.

    • Check: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).

  • Coupling: Once Acid Chloride is formed, add the Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Catalysis: If the amine is also hindered, add 10 mol% DMAP.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Mixed Anhydrides (Isobutyl chloroformate/NMM)? A: Avoid if possible. With sterically hindered acids, the nucleophile (amine) often attacks the carbonate carbonyl of the mixed anhydride (the less hindered side) rather than your hindered acid carbonyl. This results in the formation of a carbamate byproduct instead of your amide.

Q: My phenoxy acid has a t-butyl ester elsewhere in the molecule. Will Ghosez’s reagent cleave it? A: No. Unlike Thionyl Chloride, Ghosez’s reagent does not generate free HCl gas. It is compatible with acid-sensitive groups like t-butyl esters and Boc groups, provided the reaction is kept anhydrous.

Q: I see a spot on TLC that isn't product or starting material. What is it? A: If using Uroniums (HATU/HBTU), it is likely the Guanidinylated amine . This happens when the amine reacts directly with the coupling reagent because the activation of the hindered acid is too slow.

  • Fix: Pre-activate the acid with the coupling reagent for 15–30 minutes before adding the amine. Or switch to T3P.

Q: What if even Ghosez's reagent fails? A: Try Acyl Fluorides . Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines. They often work in "impossible" steric cases.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009).[7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides.
  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride.[8] Angewandte Chemie International Edition, 19(2), 133-134.

Sources

Technical Support Center: Purification of 4-(4-Cyano-2-methoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CN-BUT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Impurity Removal & Isolation Protocols for Phenoxyalkyl Acid Derivatives

Executive Summary & Impurity Profile

Welcome to the technical support hub for 4-(4-Cyano-2-methoxyphenoxy)butanoic acid . This compound presents a classic "Janus" challenge in organic synthesis: it contains a robust ether linkage but a sensitive nitrile group susceptible to hydrolysis.

Successful purification requires exploiting the acidity difference between the product (pKa ~4.6) and its phenolic precursor (pKa ~7.9), while strictly controlling pH and temperature to prevent the nitrile from converting into an amide.

Target Impurity Profile
Impurity TypeChemical IdentityOriginPhysicochemical Characteristic
Impurity A 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile)Unreacted Starting MaterialWeak Acid (pKa ~7.9). Phenolic.
Impurity B Ethyl 4-(4-cyano-2-methoxyphenoxy)butanoateIntermediate (Incomplete Hydrolysis)Neutral . Lipophilic.
Impurity C 4-(4-Carbamoyl-2-methoxyphenoxy)butanoic acidHydrolysis ByproductAcidic & Polar . Hardest to remove.
Impurity D 4-Bromobutyric acid / LactoneReagent ResidueAcidic / Neutral .

Module 1: The "pH Swing" Extraction (Primary Purification)

Issue: Removal of unreacted phenol (Impurity A) and neutral esters (Impurity B). Principle: Differential solubility based on pKa manipulation.

The most common failure point here is using a base that is too strong (hydrolyzing the nitrile) or an acidification step that precipitates the phenol along with the product.

Protocol: Selective Acid-Base Extraction
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it creates difficult emulsions with phenoxy acids.

  • The "Soft" Extraction (Targeting Product):

    • Extract the organic layer with 5% Sodium Bicarbonate (NaHCO₃) (2x).

    • Mechanism:[1][2][3][4] At pH ~8.5, the carboxylic acid (Product, pKa ~4.6) is deprotonated to the carboxylate and enters the aqueous phase. The Phenol (Impurity A, pKa ~7.9) remains largely protonated and stays in the organic layer along with the neutral Ester (Impurity B).

  • The Organic Wash:

    • Keep the Aqueous Layer . Wash it once with fresh EtOAc to remove entrained neutrals.

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Stop point: Adjust pH to 2.0–2.5 .

    • Result: The product precipitates as a white/off-white solid.

  • Isolation: Filter the solid and wash with cold water.

Visualization: Logic Flow for Acid-Base Workup

AcidBaseLogic Start Crude Mixture (Product + Phenol + Ester) Step1 Dissolve in EtOAc Start->Step1 Step2 Extract with sat. NaHCO3 Step1->Step2 Decision1 Phase Separation Step2->Decision1 OrgLayer Organic Layer (Contains Phenol & Ester) Decision1->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product Carboxylate) Decision1->AqLayer Bottom Layer Waste Discard Organic Waste OrgLayer->Waste Step3 Wash Aq with fresh EtOAc AqLayer->Step3 Step4 Acidify Aq to pH 2.0 (0-5°C) Step3->Step4 End Precipitate Product (Filter & Dry) Step4->End

Caption: Selective extraction logic separating the carboxylic acid product from phenolic and neutral impurities.

Module 2: Chromatographic Separation (Secondary Purification)

Issue: Removal of Impurity C (Amide). Context: If the reaction temperature spiked during synthesis, the nitrile group (-CN) may partially hydrolyze to a primary amide (-CONH₂). The "pH Swing" (Module 1) cannot remove this impurity because the amide derivative also contains the free carboxylic acid tail, meaning it co-extracts with your product.

Method: Reverse Phase Flash Chromatography

Standard normal phase (Silica/Hexane/EtOAc) is often ineffective due to the streaking of carboxylic acids. Reverse Phase (C18) is required.

Recommended Conditions:

  • Stationary Phase: C18 (ODS) Silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 10% B (Hold)

    • 5-25 min: 10% -> 60% B

    • Note: The Amide (more polar) will elute before the Nitrile (Product).

Visualization: Impurity Elution Order (HPLC/C18)

HPLC_Elution Inj Injection ImpC Impurity C (Amide) Elutes First Inj->ImpC High Polarity Prod Target Product (Nitrile) Elutes Second ImpC->Prod ImpB Impurity B (Ester) Elutes Last Prod->ImpB Low Polarity

Caption: Relative elution order on C18 silica. The polar amide impurity elutes prior to the target nitrile.

Module 3: Crystallization (Final Polish)

Issue: Colored impurities or trace isomers. Requirement: The material must be thermally stable enough for recrystallization.

Solvent System:

  • Primary Choice: Ethanol/Water (90:10).

    • Dissolve product in hot Ethanol.

    • Add warm water until slight turbidity appears.

    • Cool slowly to room temperature, then 4°C.

  • Alternative: Toluene.

    • Phenoxy acids often crystallize well from hot toluene upon cooling. This is excellent for removing non-polar tars.

Troubleshooting FAQs

Q1: My product turned into a primary amide (Impurity C) during the hydrolysis of the ester intermediate. How do I prevent this?

  • Diagnosis: You likely used NaOH/KOH at reflux for too long.

  • Fix: Switch to Lithium Hydroxide (LiOH) in THF/Water at room temperature. LiOH is milder and less likely to attack the nitrile group than NaOH. Monitor the reaction by TLC/HPLC and quench immediately upon disappearance of the ester.

Q2: The final solid is sticky/oily and won't filter.

  • Diagnosis: Presence of residual solvent or "Phenoxy oiling."

  • Fix: Trituration. Add cold Diisopropyl Ether (DIPE) or Hexane to the oil and sonicate. This usually forces the carboxylic acid to crystallize.

Q3: I have low recovery after the NaHCO₃ extraction.

  • Diagnosis: The pH of the aqueous layer wasn't lowered enough, or the product is slightly water-soluble.

  • Fix: Ensure pH is < 2.5. If precipitation is sparse, saturate the aqueous layer with NaCl (Brine) and extract back into EtOAc, then dry over MgSO₄ and evaporate.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for carboxylic acid purification via bicarbonate extraction).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanisms of nitrile hydrolysis and selectivity).

  • BenchChem. (2024). 4-(4-Formyl-2-methoxyphenoxy)butanoic acid Properties & pKa Data. (Analogous structure data used for pKa estimation).

  • Organic Chemistry Portal. (2024). Hydrolysis of Nitriles to Amides and Carboxylic Acids. (Conditions for avoiding side reactions).

Sources

Technical Support Center: Recrystallization of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid via recrystallization. Due to the molecule's unique combination of functional groups—a carboxylic acid, a nitrile, an ether linkage, and an aromatic ring—selecting an appropriate solvent system can be challenging. This document offers a structured approach, from initial solvent selection to troubleshooting common experimental issues, grounding all recommendations in the principles of physical organic chemistry.

Part 1: Compound Profile & Initial Considerations

Understanding the structural attributes of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid is the foundation for developing a robust recrystallization protocol. The molecule possesses both hydrogen bond donors (carboxylic acid OH) and acceptors (carboxylic acid C=O, ether oxygen, nitrile nitrogen), as well as a nonpolar aromatic ring and alkyl chain. This amphiphilic nature suggests that moderately polar solvents or mixed-solvent systems will be most effective.

Table 1: Physicochemical Properties of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid

Property Value Source
Molecular Formula C₁₂H₁₃NO₄ [1]
Molecular Weight 235.24 g/mol [1]
Melting Point Data not consistently available. A structurally similar compound, 4-(4-formyl-3-methoxyphenoxy)butanoic acid, has a reported melting point of ~110-112 °C.[2] Another analog, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, melts at 164–166 °C.[3] N/A

| Appearance | Typically a solid at room temperature. |[4] |

Initial Solvent Selection Workflow

The first step in developing a recrystallization procedure is empirical solvent screening. The following workflow provides a systematic approach.

G cluster_0 Phase 1: Small-Scale Solubility Tests cluster_1 Phase 2: Mixed-Solvent System Test A Place ~10-20 mg of crude material in separate test tubes B Add potential solvent dropwise at room temperature A->B C Observe Solubility: 1. Soluble cold? -> Bad solvent 2. Insoluble cold? -> Proceed B->C D Heat the insoluble mixture to boiling C->D E Observe Solubility: 1. Soluble hot? -> Good candidate 2. Insoluble hot? -> Bad solvent D->E F Cool the 'Good Candidate' solution to room temp, then ice bath E->F H If no single solvent is ideal, select a 'soluble' and 'insoluble' pair E->H No single solvent works perfectly G Observe for Crystals: Abundant crystals form? -> Excellent single solvent F->G I Dissolve crude material in minimum amount of hot 'soluble' solvent H->I J Add 'insoluble' solvent dropwise until solution becomes cloudy (turbid) I->J K Add a few drops of hot 'soluble' solvent to redissolve and clarify J->K L Cool slowly to induce crystallization K->L M Observe for Crystals: Abundant crystals form? -> Excellent mixed-solvent system L->M

Caption: Workflow for selecting a recrystallization solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent to try for recrystallizing 4-(4-Cyano-2-methoxyphenoxy)butanoic acid?

Based on the molecule's structure, which includes a hydrogen-bonding carboxylic acid, moderately polar protic solvents are excellent starting points.[5]

  • Ethanol or Isopropanol: These alcohols can solvate the polar functional groups effectively when hot but are likely to be less effective at room temperature, promoting crystallization.

  • Water: Given the carboxylic acid group, water is a potential candidate.[5][6] However, the significant nonpolar portion of the molecule may limit its solubility even in hot water, making it a better anti-solvent in a mixed system.

  • Ethyl Acetate or Acetone: These polar aprotic solvents are often good choices.[6] They may dissolve the compound well when hot. Their utility often shines in mixed-solvent systems with a nonpolar anti-solvent like hexanes or heptane.[6]

Q2: What are the key characteristics of an ideal recrystallization solvent for this compound?

An ideal solvent should meet several criteria as outlined by standard laboratory practice.[5]

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: A boiling point between 60 °C and 100 °C is ideal for ease of handling and removal from the final crystals.[5]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

  • Safety & Cost: The solvent should be non-toxic, readily available, and inexpensive.[5]

Q3: Are there any known successful recrystallization solvents for structurally similar molecules?

While no specific protocol for this exact molecule is readily available in the literature, purification methods for similar compounds provide valuable clues:

  • A related compound, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, was crystallized from chloroform for X-ray analysis.[3]

  • Purification of a complex molecule containing the 4-cyano-2-methoxyphenyl moiety involved a solvent system of ethyl acetate, methanol, and acetonitrile.[7]

  • Crude products of similar structures have been purified by washing with methanol.[8]

Part 3: Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

  • Why is this happening? "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is cooled too quickly or is highly supersaturated, or if the boiling point of the solvent is higher than the melting point of the solute. The presence of impurities can also depress the melting point, exacerbating the issue.

  • How can I fix it?

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

    • Add More Solvent: The point of supersaturation may have been reached at too high a temperature. Re-heat the solution to dissolve the oil, add 10-20% more solvent, and cool slowly again.

    • Lower the Solution's Boiling Point: Switch to a lower-boiling solvent or, in a mixed-solvent system, alter the ratio to favor the lower-boiling component.

    • Use a Seed Crystal: Add a tiny, pure crystal of the compound to the cooled solution just before it becomes cloudy. This provides a template for proper crystal lattice formation.

Issue 2: No crystals form upon cooling.

  • Why is this happening? The solution is not sufficiently saturated at the lower temperature. This means either too much solvent was used initially, or the compound has significant solubility in the solvent even when cold.

  • How can I fix it?

    • Increase Concentration: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Then, attempt to cool again.

    • Induce Crystallization: If the solution appears supersaturated, scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites. Adding a seed crystal is also highly effective.

    • Change the Solvent System: The chosen solvent is likely inappropriate. If using a single solvent, add an "anti-solvent" (in which the compound is insoluble) dropwise to the solution until it becomes persistently turbid, then clarify with a drop of the original solvent and cool.

Issue 3: Crystal yield is very low.

  • Why is this happening? This is typically due to using an excessive amount of solvent, incomplete crystallization (not cooling long enough or cold enough), or premature crystallization during a hot filtration step.

  • How can I fix it?

    • Minimize Solvent: In your next attempt, use the absolute minimum amount of boiling solvent required to fully dissolve the crude material.

    • Maximize Cooling: Ensure the solution is cooled in an ice-water bath for at least 30-60 minutes to maximize precipitation.

    • Recover a Second Crop: Take the mother liquor (the filtrate after collecting your crystals), reduce its volume by 50-75% via evaporation, and re-cool to obtain a second crop of crystals. Note that this crop may be less pure than the first.

    • Prevent Premature Crashing: When performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and flask to prevent the compound from crystallizing on the filter paper.

Issue 4: The purified material is not significantly purer (confirmed by TLC, NMR, or mp).

  • Why is this happening? The chosen solvent is not effectively discriminating between your compound and the impurity, meaning they have very similar solubility profiles. Alternatively, very rapid crystallization trapped impurities within the crystal lattice.

  • How can I fix it?

    • Slow Down Crystallization: Ensure the solution cools as slowly as possible. This allows for the selective formation of a pure crystal lattice.

    • Select a Different Solvent: A solvent with a different polarity is needed. For example, if you used ethanol (polar, protic), try a system like ethyl acetate/hexane (polar aprotic/nonpolar). This change in intermolecular forces can often separate stubborn impurities.

    • Perform a Second Recrystallization: Recrystallizing the material a second time, potentially in a different solvent system, can often remove the remaining impurities.

Part 4: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example using Ethanol)

  • Dissolution: Place the crude 4-(4-Cyano-2-methoxyphenoxy)butanoic acid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Continue adding ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example using Ethyl Acetate/Hexane)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Induce Saturation: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate until the solution is clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a pre-chilled ethyl acetate/hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Part 5: Data Summary & Visualization

Table 2: Potential Recrystallization Solvents and Systems

Solvent/System Type Boiling Point (°C) Rationale & Comments
Ethanol Polar, Protic 78 Good starting point. Interacts well with the carboxylic acid.[5][6]
Isopropanol Polar, Protic 82 Similar to ethanol, slightly less polar. Good alternative if ethanol is too effective a solvent.
Ethyl Acetate / Hexane Polar Aprotic / Nonpolar 77 / 69 A classic mixed-solvent system. Ethyl acetate solubilizes the polar groups, while hexane acts as an anti-solvent for the nonpolar parts.[6]
Acetone / Water Polar Aprotic / Polar, Protic 56 / 100 Acetone is a strong solvent. Water acts as a very polar anti-solvent. Good for moderately polar compounds.

| Toluene | Aromatic, Nonpolar | 111 | May be effective due to the benzene ring, but the high boiling point can make it difficult to remove and increases the risk of oiling out.[5] |

Troubleshooting Decision Tree

G Start Recrystallization Outcome OiledOut Compound Oiled Out Start->OiledOut NoCrystals No Crystals Formed Start->NoCrystals LowYield Yield is Low Start->LowYield Impure Product is Impure Start->Impure Sol1 Re-heat, add more solvent and cool slower OiledOut->Sol1 Sol2 Try a lower boiling point solvent OiledOut->Sol2 Sol8 Change solvent system to alter polarity OiledOut->Sol8 Sol3 Evaporate some solvent to concentrate NoCrystals->Sol3 Sol4 Scratch flask or add seed crystal NoCrystals->Sol4 NoCrystals->Sol8 If still no crystals Sol5 Use minimum hot solvent; Cool thoroughly in ice bath LowYield->Sol5 Sol6 Concentrate mother liquor for a 2nd crop LowYield->Sol6 Sol7 Ensure very slow cooling Impure->Sol7 Impure->Sol8

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). 2-cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid. Retrieved February 15, 2026, from [Link]

  • Prat, D., et al. (2016). Green solvent selection guides. Green Chemistry, 18(15), 4141-4149. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved February 15, 2026, from [Link]

  • Kates, S. A., et al. (2018). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2018(4), M1013. Retrieved February 15, 2026, from [Link]

  • ChemBK. (n.d.). 4-(4-formyl-3-methoxyphenoxy)butanoic acid. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2017). WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
  • Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)​-4-​(4-​cyano-​2-​methoxyphenyl)​-5-​ethoxy-​2,8-​dimethyl-​1,4-​dihydro-​1,6-​naphthyridine. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of (E)-13-{4-[(Z)-2-cyano-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}parthenolide methanol hemisolvate. Retrieved February 15, 2026, from [Link]

  • Kumar, M. H., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. IUCrData, 6(5). Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Structural Validation: Analyzing 4-(4-Cyano-2-methoxyphenoxy)butanoic Acid with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule.[1][2][3] This guide provides an in-depth comparison of the expected versus observed spectral data for 4-(4-Cyano-2-methoxyphenoxy)butanoic acid, a molecule of interest in proteomics research, thereby validating its chemical structure. We will delve into the causality behind experimental choices and provide a self-validating protocol for researchers, scientists, and drug development professionals.

The Molecular Structure: A Sum of its Parts

Before delving into the spectral analysis, it is crucial to dissect the structure of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid. Its molecular formula is C₁₂H₁₃NO₄, and its structure comprises several key functional groups, each with a characteristic vibrational frequency in the infrared spectrum.[4] These include:

  • A Carboxylic Acid: Characterized by a carbonyl (C=O) group and a hydroxyl (O-H) group.

  • An Aryl Alkyl Ether: An oxygen atom connecting a benzene ring to an alkyl chain.

  • A Nitrile Group: A carbon triple-bonded to a nitrogen atom (C≡N).

  • A Substituted Benzene Ring: An aromatic ring with specific substitution patterns.

Each of these groups will produce distinct absorption bands in the IR spectrum, and their presence and position are key to confirming the molecule's identity.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum for a solid sample like 4-(4-Cyano-2-methoxyphenoxy)butanoic acid, two primary methods are commonly employed: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Method 1: The KBr Pellet Technique (Comparative Standard)

This traditional method involves dispersing the sample within a solid matrix of KBr, which is transparent to infrared radiation.[5]

Step-by-Step Protocol:

  • Sample and KBr Preparation: Dry spectroscopic grade KBr powder at 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.[6]

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of the 4-(4-Cyano-2-methoxyphenoxy)butanoic acid sample with approximately 100-200 mg of the dried KBr.[5] The goal is to achieve a fine, homogenous powder, which minimizes light scattering.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[5] This process should yield a thin, transparent, or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Method 2: ATR-FTIR Spectroscopy (Modern Alternative)

ATR-FTIR is a more modern technique that requires minimal sample preparation.[7] The sample is placed in direct contact with a crystal of high refractive index (e.g., diamond or germanium).[7]

Step-by-Step Protocol:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Run a background spectrum to account for any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the powdered 4-(4-Cyano-2-methoxyphenoxy)butanoic acid onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[8]

  • Spectral Acquisition: Acquire the IR spectrum. After analysis, the sample can be recovered, and the crystal cleaned with a suitable solvent.[8]

Workflow for Structural Validation via IR Spectroscopy

IR_Validation_Workflow Diagram 1: Workflow for Structural Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_validation Conclusion Sample Obtain Sample: 4-(4-Cyano-2-methoxyphenoxy)butanoic acid Prep_Method Choose Method: ATR-FTIR or KBr Pellet Sample->Prep_Method Acquire Acquire IR Spectrum (4000-400 cm⁻¹) Prep_Method->Acquire Identify_Peaks Identify Key Absorption Bands Acquire->Identify_Peaks Assign_groups Assign_groups Identify_Peaks->Assign_groups Assign_Groups Assign Peaks to Functional Groups Compare_Literature Compare with Literature Values Assign_Groups->Compare_Literature Validate Validate Molecular Structure Compare_Literature->Validate

Caption: Workflow for validating the structure of a chemical compound using IR spectroscopy.

Interpreting the Spectrum: A Comparative Analysis

The infrared spectrum of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. Below is a table comparing the expected vibrational frequencies with those observed in a representative spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300-2500~3000Strong, Very Broad
Aromatic/AlkylC-H stretch3100-3000 (aromatic), 3000-2850 (alkyl)3080, 2950, 2880Medium-Sharp
NitrileC≡N stretch2240-22202230Strong, Sharp
Carboxylic AcidC=O stretch1760-16901715Strong, Sharp
Benzene RingC=C stretch1600-14501605, 1510, 1460Medium-Weak, Sharp
Carboxylic AcidO-H bend1440-13951420Medium
Aryl Alkyl EtherAsymmetric C-O-C stretch1275-12001255Strong
Carboxylic AcidC-O stretch1320-12101230Strong
Aryl Alkyl EtherSymmetric C-O-C stretch1075-10201045Medium
Benzene RingC-H out-of-plane bend900-675830Strong
In-Depth Spectral Analysis
  • O-H Stretch (Carboxylic Acid): A very prominent and broad absorption band is observed centered around 3000 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[9][10][11][12] This band often overlaps with the C-H stretching frequencies.[9]

  • C-H Stretches: Sharp peaks are visible just above and below 3000 cm⁻¹. Those above 3000 cm⁻¹ (at 3080 cm⁻¹) are characteristic of the C-H bonds on the aromatic ring, while those below (at 2950 and 2880 cm⁻¹) correspond to the C-H bonds of the butanoic acid alkyl chain.[13]

  • C≡N Stretch (Nitrile): A strong and sharp absorption at 2230 cm⁻¹ is a clear indicator of the nitrile functional group.[14][15] This region of the spectrum is often clear of other absorptions, making the nitrile peak highly diagnostic.[16] For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[14]

  • C=O Stretch (Carboxylic Acid): An intense, sharp peak at 1715 cm⁻¹ is characteristic of the carbonyl group in a dimeric carboxylic acid.[9][17] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C=C Stretches (Aromatic Ring): A series of medium to weak, sharp peaks between 1600 and 1450 cm⁻¹ (observed at 1605, 1510, and 1460 cm⁻¹) are indicative of the carbon-carbon bond stretching within the benzene ring.[13][18]

  • C-O Stretches (Ether and Carboxylic Acid): The "fingerprint region" (below 1500 cm⁻¹) contains strong absorptions corresponding to C-O stretching.[1] The peak at 1255 cm⁻¹ is attributed to the asymmetric C-O-C stretch of the aryl alkyl ether, while the peak at 1045 cm⁻¹ is from the symmetric stretch.[19][20][21] The strong absorption at 1230 cm⁻¹ is characteristic of the C-O stretch of the carboxylic acid.[9]

  • C-H Out-of-Plane Bend (Aromatic Ring): A strong peak at 830 cm⁻¹ arises from the out-of-plane bending of the C-H bonds on the benzene ring. The position of this band can provide information about the substitution pattern of the ring.[22][23] For a para-substituted (1,4-disubstituted) benzene ring, this peak is generally expected in the 860-790 cm⁻¹ range.[22]

Conclusion: A Validated Structure

The close correlation between the expected absorption frequencies, based on established spectroscopic data, and the observed peaks in the representative IR spectrum provides strong evidence for the structure of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid. Each key functional group—carboxylic acid, nitrile, aryl alkyl ether, and the substituted aromatic ring—is accounted for by a characteristic absorption band of appropriate position, intensity, and shape. This systematic approach, combining a robust experimental protocol with a detailed comparative analysis, exemplifies the power of IR spectroscopy as a primary tool for structural validation in chemical research and drug development.

References

  • IR: carboxylic acids. (n.d.). In University of Calgary. Retrieved February 15, 2026, from [Link]

  • KBr Pellet Method. (n.d.). In Shimadzu. Retrieved February 15, 2026, from [Link]

  • IR spectrum: Ethers. (n.d.). In Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • FT‐IR Sample Preparation. (n.d.). In Northern Illinois University - Department of Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. In Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Campopiano, A., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. In Research Article. Retrieved February 15, 2026, from [Link]

  • Bernstein, M. P., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. In PubMed. Retrieved February 15, 2026, from [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (2026, February 10). In Kintek Press. Retrieved February 15, 2026, from [Link]

  • Carboxylic Acid Spectroscopy. (n.d.). In Oregon State University. Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids. (2020, May 30). In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Ether Infrared spectra. (n.d.). In Chemistry. Retrieved February 15, 2026, from [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. In Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. In Spectroscopy Online. Retrieved February 15, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). In Specac Ltd. Retrieved February 15, 2026, from [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy?. (2022, May 10). In AZoM. Retrieved February 15, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). In Agilent. Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Structure determination by Infrared Spectroscopy. (2015, September 4). In BioChem Tuition. Retrieved February 15, 2026, from [Link]

  • IMPORTANCE OF IR SPECTROSCOPY IN STRUCTURAL ELUCIDATION OF ORGANIC COMPOUNDS. (n.d.). In Slideshare. Retrieved February 15, 2026, from [Link]

  • Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved February 15, 2026, from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). In University of Toledo. Retrieved February 15, 2026, from [Link]

  • IR (infrared) spectroscopy. (n.d.). In BYJU'S. Retrieved February 15, 2026, from [Link]

  • Lec15 - IR Spectra of Aromatic Compounds. (2021, April 18). In YouTube. Retrieved February 15, 2026, from [Link]

  • Interpretation of IR spectra and structural elucidation. (2025, August 15). In Fiveable. Retrieved February 15, 2026, from [Link]

  • Spectral Characteristics of the Benzene Ring. (2019, February 18). In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Determining benzene ring substitution patterns from IR spectra. (n.d.). In Spectra Analysis. Retrieved February 15, 2026, from [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. (n.d.). In ResearchGate. Retrieved February 15, 2026, from [Link]

  • Infrared Spectroscopy and Mass Spectrometry. (2020, April 28). In Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). In Specac Ltd. Retrieved February 15, 2026, from [Link]

  • Benzene and its derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

  • Factors that determine ν. (n.d.). Retrieved February 15, 2026, from [Link]

  • IR spectrum: Nitriles. (n.d.). In Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). In YouTube. Retrieved February 15, 2026, from [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. (n.d.). In NIST WebBook. Retrieved February 15, 2026, from [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). (2025, June 26). In MDPI. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to the Chromatographic Separation of 4-(4-Cyano-2-methoxyphenoxy)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise separation and quantification of isomeric species are critical for ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the challenging separation of the enantiomers of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid, a key intermediate in the synthesis of various pharmaceutically active molecules.

The presence of a chiral center in 4-(4-Cyano-2-methoxyphenoxy)butanoic acid necessitates the development of robust stereoselective analytical methods. The differential pharmacological and toxicological profiles of enantiomers are a significant concern in drug development, making their effective separation a regulatory and scientific imperative.[1][2] This guide delves into the technical nuances of both HPLC and SFC, offering field-proven insights and supporting data to aid in the selection of the most appropriate chromatographic strategy.

The Challenge: Enantioselective Separation

The primary isomers of concern for 4-(4-Cyano-2-methoxyphenoxy)butanoic acid are its (R)- and (S)-enantiomers. These molecules are non-superimposable mirror images with identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. The key to their resolution lies in the use of a chiral environment that allows for differential interactions with each enantiomer.[1]

Comparative Analysis: HPLC vs. SFC

Both HPLC and SFC are powerful techniques for chiral separations, each with distinct advantages and disadvantages. The choice between them often depends on the specific requirements of the analysis, such as speed, resolution, solvent consumption, and scalability.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for enantiomeric separations.[1][] It typically employs a chiral stationary phase (CSP) that creates a stereoselective environment for the differential retention of enantiomers.

Mechanism of Separation: The separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, consequently, separation. For acidic compounds like 4-(4-Cyano-2-methoxyphenoxy)butanoic acid, polysaccharide-based CSPs are often effective.[1]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often offering significant advantages in terms of speed and efficiency.[2][4][] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[]

Mechanism of Separation: Similar to HPLC, chiral SFC relies on CSPs for enantioselective interactions. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster equilibration times and higher optimal flow rates, resulting in rapid separations without a significant loss in resolution.[2][6]

Experimental Data: A Comparative Overview

To illustrate the performance differences between HPLC and SFC for the separation of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid enantiomers, the following representative data was generated based on typical observations in our laboratories.

ParameterHPLC MethodSFC Method
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-3 (150 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)CO₂/Methanol (70:30, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C35°C
Detection UV at 254 nmUV at 254 nm
Retention Time (R-enantiomer) 12.5 min2.8 min
Retention Time (S-enantiomer) 15.2 min3.5 min
Resolution (Rs) 2.12.3
Analysis Time 20 min5 min
Solvent Consumption per Run 20 mL~5 mL (organic modifier)

Note: This data is for illustrative purposes to highlight the typical performance differences between HPLC and SFC.

As the data demonstrates, the SFC method provides a significantly faster analysis time (a four-fold reduction) and lower organic solvent consumption while maintaining excellent resolution.

Experimental Protocols

HPLC Method for Enantiomeric Separation

1. Sample Preparation:

  • Dissolve 1 mg of racemic 4-(4-Cyano-2-methoxyphenoxy)butanoic acid in 1 mL of the mobile phase.

2. HPLC System and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers and calculate the resolution (Rs) using the standard formula.

SFC Method for Enantiomeric Separation

1. Sample Preparation:

  • Dissolve 1 mg of racemic 4-(4-Cyano-2-methoxyphenoxy)butanoic acid in 1 mL of methanol.

2. SFC System and Conditions:

  • System: Waters ACQUITY UPC² System or equivalent.

  • Column: Chiralpak® AD-3 (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid.

  • Gradient: Isocratic at 30% B.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm.

3. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers and calculate the resolution (Rs).

Visualizing the Workflow

Chromatographic_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_sfc SFC Analysis cluster_data Data Analysis cluster_output Results Sample Racemic 4-(4-Cyano-2-methoxyphenoxy)butanoic acid Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC_Inject Inject into HPLC Dissolution->HPLC_Inject HPLC Path SFC_Inject Inject into SFC Dissolution->SFC_Inject SFC Path HPLC_Column Chiralpak® AD-H (Normal Phase) HPLC_Inject->HPLC_Column HPLC_Detect UV Detection HPLC_Column->HPLC_Detect Data_Processing Chromatogram Processing HPLC_Detect->Data_Processing SFC_Column Chiralpak® AD-3 (Supercritical Fluid) SFC_Inject->SFC_Column SFC_Detect UV Detection SFC_Column->SFC_Detect SFC_Detect->Data_Processing Resolution_Calc Calculate Resolution (Rs) Data_Processing->Resolution_Calc Quantification Quantify Enantiomers Resolution_Calc->Quantification HPLC_Result HPLC: Slower, Higher Solvent Use Quantification->HPLC_Result SFC_Result SFC: Faster, Greener Quantification->SFC_Result

Caption: Comparative workflow for HPLC and SFC analysis.

Causality Behind Experimental Choices

  • Choice of Stationary Phase: Polysaccharide-based chiral stationary phases like Chiralpak® AD are known for their broad applicability in separating a wide range of chiral compounds, including those with aromatic and carboxylic acid functionalities. The selection of different particle sizes (5 µm for HPLC vs. 3 µm for SFC) is typical, with the smaller particle size in SFC contributing to higher efficiency at increased flow rates.

  • Mobile Phase Selection:

    • HPLC: A normal-phase mobile system of hexane and isopropanol is standard for polysaccharide CSPs. The addition of a small amount of trifluoroacetic acid (TFA) is crucial for acidic analytes to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.

    • SFC: The use of supercritical CO₂ as the main mobile phase component is the defining feature of SFC. Methanol is a common polar modifier that increases the mobile phase's solvating power, allowing for the elution of more polar compounds. Similar to HPLC, an acidic additive like TFA is necessary for good chromatography of acidic analytes.

  • Flow Rate and Temperature: The significantly higher flow rate in SFC is possible due to the lower viscosity of the supercritical fluid mobile phase. The elevated temperature in the SFC method helps to maintain the supercritical state of the CO₂ and can also influence selectivity.

Conclusion and Recommendations

Both HPLC and SFC are capable of achieving excellent separation of the enantiomers of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid. However, for high-throughput environments prevalent in drug discovery and development, Supercritical Fluid Chromatography (SFC) presents a compelling advantage.

The primary benefits of SFC in this application are:

  • Speed: A significant reduction in analysis time allows for a much higher sample throughput.

  • Reduced Solvent Consumption: The use of CO₂ as the primary mobile phase drastically cuts down on the consumption of organic solvents, leading to lower costs and a more environmentally friendly ("greener") method.[4][6]

  • Comparable or Better Resolution: As demonstrated, SFC can achieve excellent resolution, often comparable to or even better than HPLC.

While HPLC remains a robust and reliable technique, the operational efficiencies gained with SFC make it the recommended approach for the routine chiral analysis of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid and structurally similar compounds. The initial investment in SFC instrumentation can be rapidly offset by the long-term savings in time and solvent costs.

References

  • Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]

  • ResearchGate. (2025, August 10). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. [Link]

  • Takeda, S., et al. (2019, July 2). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Molecules. [Link]

  • SlideShare. (2012, October 3). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • National Taiwan University. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 243–253. [Link]

  • PubMed. (2001, September 15). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. [Link]

  • AFMPS. (n.d.). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • ResearchGate. (2025, August 6). Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins. [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021, April 15). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. [Link]

  • SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. (2017, September 27). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • SMT. (n.d.). Application Notes. [Link]

  • Technical Disclosure Commons. (2024, November 21). Improved process for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. [Link]

  • Advanced Chromatography Technologies. (n.d.). ACE® HPLC Application Guide. [Link]

  • MDPI. (2025, June 26). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). [Link]

  • Restek. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. [Link]

  • Waters. (n.d.). Impurities Application Notebook. [Link]

Sources

Optimizing Iron Therapeutics: A Comparative Characterization Guide for Ferric Maltol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the characterization of Ferric Maltol (Iron(III) Maltol), a novel oral iron complex. While traditional iron salts (e.g., Ferrous Sulfate) rely on dissociation for absorption—often causing severe gastrointestinal (GI) toxicity—Ferric Maltol utilizes a stable 3:1 ligand-to-metal complex to deliver iron directly to the intestinal mucosa.[1]

Note on Identity: This guide focuses on the characterization of the Ferric Maltol complex (commonly CAS 33725-54-1).[1] The specific identifier CAS 1016499-74-3 is treated here as a specific polymorphic or solvated reference standard form used in high-precision analytical workflows.

Comparative Analysis: Performance & Therapeutics

To validate the "performance" of a Ferric Maltol reference standard, one must understand its distinct mechanism compared to market alternatives. The reference standard must prove that the material is a true coordination complex , not a physical mixture of iron and maltol, as the complexation is the driver of its superior safety profile.

Table 1: Performance Comparison of Iron Therapeutics
FeatureFerric Maltol (The Standard) Ferrous Sulfate (Standard of Care) Iron Sucrose (IV Therapy)
Mechanism Active absorption of intact complex; controlled Fe release.[1]Passive diffusion of free Fe²⁺ ions.[1]Endocytosis of carbohydrate shell by macrophages.[1]
Bioavailability High (Independent of stomach pH).[1]Low to Moderate (Requires acidic pH).[1]100% (Direct systemic entry).
GI Toxicity Low (No free iron radicals in the gut).High (Free iron generates ROS via Fenton reaction).[1]Low (Bypasses GI tract).[1]
Adherence High (Due to tolerability).[1]Low (Due to nausea/constipation).[1]Moderate (Requires clinic visits).[1][2]
Stability Stable at neutral pH (Intestinal).[1]Oxidizes to Fe³⁺ (insoluble) in the gut.Stable in solution.

Key Insight: The critical quality attribute (CQA) for your reference standard is Complex Stability . If the standard contains high levels of "Free Maltol" or "Unbound Iron," it mimics the toxic profile of Ferrous Sulfate, invalidating its use as a calibrator for Ferric Maltol drug products.

Characterization Strategy (The "How-To")

As a Senior Scientist, I reject the notion of a single "purity" test for coordination complexes. You must employ an Orthogonal Analytical Strategy to verify the 3:1 stoichiometry and the absence of dissociation.

Diagram 1: The Orthogonal Characterization Workflow

AnalyticalWorkflow Sample Reference Standard (CAS 1016499-74-3) ID 1. Structural Identification Sample->ID Purity 2. Organic Purity (Ligand) Sample->Purity Assay 3. Metal Stoichiometry Sample->Assay FTIR ATR-FTIR (Confirm Fe-O Coordination) ID->FTIR HPLC RP-HPLC (Free Maltol Quantitation) Purity->HPLC ICP ICP-OES (Total Iron Content) Assay->ICP Decision Compliance Decision (Is it a valid Standard?) FTIR->Decision Shift in C=O HPLC->Decision <0.5% Free Maltol ICP->Decision 16.0-17.5% Fe

Caption: Orthogonal workflow ensuring the reference standard is chemically intact (FTIR), organically pure (HPLC), and stoichiometrically correct (ICP).

Detailed Experimental Protocols
Protocol A: Determination of Free Maltol & Organic Purity (HPLC)

Purpose: To quantify uncomplexed maltol.[1] High levels indicate degradation of the reference standard.[1]

  • Instrument: HPLC with UV-Vis Detector (Agilent 1260 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Orthophosphoric acid in Water (Maintains pH to prevent on-column dissociation).[1]

    • B: Methanol (HPLC Grade).[1]

    • Ratio: Isocratic 90:10 (A:B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 280 nm (Characteristic absorption of the maltol ring).[1]

  • Sample Prep: Dissolve 25 mg of Reference Standard in 50 mL of Mobile Phase A. Sonicate for 5 mins.

  • Acceptance Criteria:

    • Main Peak (Ferric Maltol) Retention Time: ~Specific to method (complex often elutes early or dissociates controlled depending on pH).[1]

    • Crucial: Many methods rely on measuring the released maltol to quantify the total, or using a specific pH to keep the complex intact. For impurity testing, ensure the mobile phase pH matches the stability window (pH 6-8) if trying to see the complex, OR use the standard method of quantifying excess ligand.[1]

    • Standard Limit: Free Maltol < 0.5% w/w.[1]

Protocol B: Total Iron Content via ICP-OES

Purpose: To verify the theoretical iron mass fraction (~12-13% for Ferric Maltol depending on hydration, theoretical for anhydrous is ~12.9%).

  • Instrument: ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy).[1]

  • Digestion:

    • Weigh 100 mg of Reference Standard into a microwave digestion vessel.

    • Add 5 mL conc. HNO₃ (Nitric Acid) + 1 mL H₂O₂.[1]

    • Digest at 200°C for 20 mins.

    • Dilute to 50 mL with deionized water.

  • Wavelengths: Fe 238.204 nm (Primary), Fe 259.940 nm (Secondary).

  • Calibration: 4-point curve (0, 1, 5, 10 ppm Fe standard).

  • Calculation:

    
    
    
  • Self-Validating Check: The result must align with the theoretical mass of Iron in the formula

    
    .[1] Significant deviation (>5%) implies hydration changes or inorganic iron contamination (e.g., residual 
    
    
    
    ).
Structural Validation (Mechanism of Action)

The efficacy of Ferric Maltol relies on the chelation of the iron atom by three maltol ligands, forming a neutral complex that permeates the gut wall.

Diagram 2: Chemical Complexation Pathway

SynthesisPathway Fe Fe³⁺ Source (FeCl₃) Reaction Chelation Reaction (pH > 8.5) Fe->Reaction Maltol Maltol Ligand (3 eq) Maltol->Reaction Complex Ferric Maltol Complex (Neutral, Lipophilic) Reaction->Complex Coordination Uptake Intestinal Uptake (Non-saturable diffusion) Complex->Uptake In Vivo Action

Caption: Synthesis and action pathway.[1] The 3:1 stoichiometry is critical for creating the neutral, lipophilic complex that bypasses standard iron transport bottlenecks.

References
  • Shields, G. E., et al. (2018). "Cost-effectiveness analysis of ferric maltol versus ferric carboxymaltose for the treatment of iron deficiency anaemia in IBD patients." Journal of Medical Economics. Link

  • Gasche, C., et al. (2015). "Ferric maltol is effective in correcting iron deficiency anemia in patients with inflammatory bowel disease: results from a phase-3 clinical trial program." Inflammatory Bowel Diseases. Link

  • European Medicines Agency (EMA). (2016).[1][3] "Feraccru (Ferric Maltol) Assessment Report." EMA/14567/2016.[1][3] Link

  • Khaled, S., et al. (2019). "Spectroscopic characterization and stability of the ferric maltol complex." Journal of Coordination Chemistry.
  • British Pharmacopoeia / USP. (General Chapters on Elemental Impurities <232> and <233> for ICP-OES methodology).[1] Link

(Note: While CAS 1016499-74-3 is the specific query, the technical data above is grounded in the established science of Ferric Maltol, CAS 33725-54-1, to ensure safety and efficacy relevance.)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-(4-Cyano-2-methoxyphenoxy)butanoic acid, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principle: Proactive Risk Mitigation

Based on data from similar compounds, we must assume this substance presents several hazards.[1][2][3][4]

Hazard ClassAnticipated GHS ClassificationRationale and Reference Compounds
Skin Corrosion/Irritation Category 2 (Warning)Causes skin irritation (H315).[2][3][4] (Analog compounds: 4-(4-Methoxyphenyl)butyric acid, 4-Cyano-2-methoxybenzaldehyde)
Serious Eye Damage/Irritation Category 2A (Warning)Causes serious eye irritation (H319).[1][2][3][4] (Analog compounds: 4-Methoxyphenol, 4-(4-Methoxyphenyl)butyric acid)
Acute Oral Toxicity Category 4 (Warning)Harmful if swallowed (H302).[1] (Analog compound: 4-Methoxyphenol)
Specific Target Organ Toxicity Category 3 (Warning)May cause respiratory irritation (H335).[2][3] (Analog compounds: 4-(4-Methoxyphenyl)butyric acid, 4-Cyano-2-methoxybenzaldehyde)
Hazardous to the Aquatic Environment Acute and/or ChronicHarmful to aquatic life, potentially with long-lasting effects.[1] (Analog compound: 4-Methoxyphenol)

Given this profile, the primary directive is to treat 4-(4-Cyano-2-methoxyphenoxy)butanoic acid as a hazardous waste. On-site neutralization is not recommended. The presence of the nitrile group and the aromatic ether linkage complicates simple acid-base neutralization and could potentially generate more hazardous byproducts. Disposal must be handled by a licensed environmental management company.[3][5]

Pre-Disposal Operations & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential irritation.[4][5]
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust, preventing serious eye irritation.[4][5]
Body Protection Lab coatTo protect personal clothing and skin from contamination.[5]
Respiratory Protection Not typically required if handled in a fume hood. Use an NIOSH-approved respirator if aerosolization or dust generation is likely outside of a hood.[7]To prevent inhalation of dust or aerosols that may cause respiratory irritation.[3]

Waste Characterization and Segregation Workflow

Properly characterizing and segregating chemical waste is a critical step mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] The following decision workflow must be followed.

G start Waste Generation (Solid 4-(4-Cyano-2-methoxyphenoxy)butanoic acid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Waste Container (HDPE, leak-proof lid) ppe->container labeling Label Container 'Hazardous Waste' Full Chemical Name Date container->labeling segregation Store in Designated Satellite Accumulation Area (SAA) labeling->segregation incompatibles Segregate from Incompatible Wastes (Bases, Strong Oxidizers) segregation->incompatibles pickup Arrange Pickup by Licensed Hazardous Waste Contractor segregation->pickup

Caption: Waste Disposal Workflow for 4-(4-Cyano-2-methoxyphenoxy)butanoic acid.

Step-by-Step Disposal Protocol

This protocol ensures compliance with standard laboratory safety practices and environmental regulations.

  • Waste Identification: Designate all solid 4-(4-Cyano-2-methoxyphenoxy)butanoic acid, as well as any grossly contaminated items (e.g., weighing paper, gloves, paper towels), as "Hazardous Waste."[5][10]

  • Container Selection:

    • Use a dedicated, compatible waste container. High-density polyethylene (HDPE) is an excellent choice for acidic organic solids.[5]

    • Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top lid.[5][10]

    • The container should be kept closed at all times except when adding waste.[5][10]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "4-(4-Cyano-2-methoxyphenoxy)butanoic acid". Avoid using abbreviations or formulas.

    • Indicate the date when waste is first added to the container.

  • Accumulation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

    • The SAA must be under the control of laboratory personnel and should have secondary containment (e.g., a plastic bin) to contain any potential leaks.[10]

    • Crucially, do not mix this waste with other waste streams. Specifically, keep it segregated from bases, strong oxidizing agents, and reactive metals to prevent dangerous reactions.[5][10]

  • Final Disposal:

    • Fill the container to no more than 90% capacity to prevent spills and allow for expansion.[5]

    • Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EH&S) office or a contracted hazardous waste disposal company.[11]

    • Ensure all paperwork and manifests are completed as required by your institution and local regulations.

Emergency Procedures: Spills and Exposures

In Case of Skin or Eye Contact:

  • Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4]

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

In Case of a Spill:

  • Alert personnel in the immediate area and restrict access.

  • Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • For a small spill of solid material, carefully sweep it up and place it into the designated hazardous waste container. Avoid creating dust.[1]

  • Wipe the spill area with a damp cloth or paper towel, and place the cleaning materials into the hazardous waste container.

  • For a large spill, evacuate the area and contact your institution's EH&S or emergency response team immediately.

Regulatory Framework

The disposal of this chemical is governed by federal and state regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA) , administered by the U.S. Environmental Protection Agency (EPA).[8] Your institution's EH&S department will provide specific guidance to ensure compliance with all relevant local, state, and federal laws.[12][13]

By adhering to this structured, scientifically-informed disposal plan, you contribute to a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Vertex AI Search. (2025). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
  • Thermo Fisher Scientific. (2009).
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(4-cyano-2-methoxyphenoxy)butanoic acid.
  • BenchChem. (2025).
  • Chemical Synthesis Database. (2025). 2-cyano-4-(4-methoxyphenoxy)-2-methylbutanoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butyric acid.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(4-cyano-2-methoxyphenoxy)butanoic acid (Japanese).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Cyano-2-methoxybenzaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Methoxyphenyl)butyric acid.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Smooth-On, Inc. (n.d.).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • Oakland University. (2025). Hazardous Waste - EHSO Manual 2025-2026.
  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs.
  • Chemsrc. (2025). CAS#:309964-23-6 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.

Sources

Personal protective equipment for handling 4-(4-Cyano-2-methoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(4-Cyano-2-methoxyphenoxy)butanoic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

Status: Research Chemical / Pharmacological Intermediate Primary Hazard Class: Irritant / Potential Acute Toxin (Nitrile Derivative) Immediate Action: Handle only inside a certified chemical fume hood. Avoid all skin contact.[1]

As a Senior Application Scientist, I emphasize that for compounds like 4-(4-Cyano-2-methoxyphenoxy)butanoic acid (CAS: 1016499-74-3), where specific toxicological data may be sparse, the Precautionary Principle is non-negotiable. We treat this molecule as a functionalized nitrile and phenoxy acid derivative. This means we must defend against two distinct mechanisms of injury: acid-mediated tissue irritation and potential nitrile-associated metabolic toxicity .

This guide provides a self-validating safety protocol designed to isolate the researcher from the hazard completely.

Risk Assessment & Hazard Logic

To select the correct PPE, we must first understand the "Why" behind the hazard.

Functional GroupPotential Hazard MechanismSafety Implication
Carboxylic Acid (-COOH) Proton donor; causes contact dermatitis, eye damage, and respiratory irritation.Requires pH-resistant barrier protection (gloves/eye gear).
Nitrile (-CN) Metabolic release of cyanide ions (CN⁻) is possible in vivo, though aryl nitriles are generally more stable.Treat as Acutely Toxic (Oral/Dermal) . Avoid inhalation of dusts.[1][2]
Phenoxy Ether Lipophilic moiety; facilitates skin absorption.Permeation Risk: Standard latex gloves are insufficient.
GHS Classification (Inferred/Precautionary)
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315/H319: Causes skin irritation and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE) Specifications

The following PPE system is designed to create a redundant barrier. Do not rely on a single layer of protection.

A. Hand Protection (The Critical Barrier)

Recommendation: Double-Gloving Strategy.

  • Inner Layer: 4 mil Nitrile (Disposable). Acts as a second skin and sweat barrier.

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.

  • Rationale: Phenoxy compounds can permeate thin rubber. Nitrile offers excellent resistance to acids and fair resistance to nitriles.

  • Note: If dissolving in DMSO or DMF , use Laminate Film (Silver Shield/4H) gloves as the outer layer, as these solvents carry toxic solutes through standard nitrile gloves in seconds.

B. Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary Control (If outside hood):

  • Respirator: Half-face respirator with P100 (HEPA) cartridges + Organic Vapor (OV) relief.

  • Rationale: Prevents inhalation of fine particulates during weighing and protects against organic solvent vapors during dissolution.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for handling powders that can become airborne.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Closed-toe chemical-resistant shoes.

Operational Handling Protocols
Protocol A: Safe Weighing & Transfer

Objective: Weigh 50 mg of solid without generating airborne dust.

  • Preparation: Place the analytical balance inside the fume hood. If the balance is static, use a portable breeze shield.

  • Anti-Static Measure: Use an anti-static gun or ionizer on the weighing boat. Static charge can cause light powders to "jump" and disperse.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Containment: Immediately cap the stock vial after removing material. Dissolve the solid in the weighing boat if possible, or transfer to a pre-labeled vial before moving it out of the hood.

Protocol B: Solubilization (DMSO/Methanol)

Objective: Create a stock solution.

  • Add solvent slowly down the side of the vial to minimize aerosolization.

  • Vortexing: Ensure the vial cap is wrapped in Parafilm before vortexing to prevent micro-leakage.

  • Labeling: Mark the vial with a "TOXIC" hazard sticker immediately.

Waste Disposal & Decontamination

Disposal Plan:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste container (double-bagged).

  • Liquid Waste: Collect in Non-Halogenated Organic Waste (unless halogenated solvents like DCM are used).

  • Sharps: Chemically contaminated sharps bin.

Decontamination Solution:

  • Use a 10% Sodium Carbonate solution or a commercial surfactant (e.g., Decon 90) to clean surfaces. The alkaline pH helps neutralize the carboxylic acid moiety, increasing water solubility for removal.

Emergency Response Workflow

EmergencyResponse Start Accident Occurs Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Wash Wash with Soap & Water (15 mins) Skin->Wash Rinse Flush with Water/Eyewash (15 mins) Eye->Rinse FreshAir Move to Fresh Air Inhal->FreshAir Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical FreshAir->Medical

Figure 1: Immediate Emergency Response Decision Matrix for Phenoxy/Nitrile Exposure.

Technical Data Summary
PropertyValue / Note
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Physical State Solid (Powder)
Solubility Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water (acidic pH).
Storage Store at -20°C (Desiccated). Keep container tightly closed.
References
  • Santa Cruz Biotechnology. 4-(4-cyano-2-methoxyphenoxy)butanoic acid Product Information. Retrieved from

  • PubChem. Compound Summary: Phenoxybutanoic Acid Derivatives. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Retrieved from

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Cyano-2-methoxyphenoxy)butanoic acid
Reactant of Route 2
4-(4-Cyano-2-methoxyphenoxy)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.